molecular formula C11H12N4O2S B2936175 N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219913-50-4

N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2936175
CAS No.: 1219913-50-4
M. Wt: 264.3
InChI Key: PTTNYJASIDHQHA-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 1-methyl group, a thiophen-2-yl substituent at position 3, and a carboxamide group at position 5 linked to a 2-amino-2-oxoethyl chain. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous pyrazole carboxamides are synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) or TiCl4-catalyzed reactions, as seen in related thiophene-pyrazole hybrids .

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-8(11(17)13-6-10(12)16)5-7(14-15)9-3-2-4-18-9/h2-5H,6H2,1H3,(H2,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTNYJASIDHQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole carboxamides, focusing on substituents, synthetic methods, and analytical characterization:

Compound R1 (Position 1) R3 (Position 3) Carboxamide Side Chain Key Analytical Data Purity Reference
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (Target) Methyl Thiophen-2-yl 2-amino-2-oxoethyl Theoretical MW: ~320.3 g/mol (calculated)
N-(2-methoxyethyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Phenyl Thiophen-2-yl 2-methoxyethyl Structure confirmed via NMR; no explicit data provided
N-(4-((2-(2-Hydroxyethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2k) Methyl Trifluoromethyl Piperidinyl-sulfonyl-phenyl LC-MS: 517.1 [M+1]; 1H NMR (δ 8.2–6.8 ppm) >95%
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Ethyl Trifluoromethyl 2-aminoethyl Synonyms listed; no explicit analytical data
5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide Phenyl Bromothiophene-2-yl 3-methylpyrazole Synthesized via TiCl4 or DCC/DMAP; no purity data

Key Structural and Functional Comparisons:

Substituent Effects on Electronic Properties: The thiophen-2-yl group in the target compound and ’s analog provides electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl group in compounds like 2k . This difference may influence binding affinity in biological systems (e.g., enzyme inhibition).

Synthetic Methodologies :

  • Carbodiimide-mediated coupling (DCC/DMAP) is widely used for pyrazole carboxamide synthesis, as seen in and . The target compound likely requires similar conditions for amide bond formation.
  • TiCl4-catalyzed protocols (e.g., ) are less common but effective for sterically hindered substrates.

Analytical Characterization :

  • LC-MS and 1H NMR are standard for confirming molecular weight and structural integrity. For example, compound 2k showed a molecular ion at m/z 517.1 [M+1] and distinct aromatic proton shifts (δ 8.2–6.8 ppm) . The target compound’s theoretical molecular weight (~320.3 g/mol) aligns with typical pyrazole carboxamides.

Biological Relevance: While the target compound’s bioactivity is unspecified, analogs like 2k and related sulfonamide derivatives in are non-nucleoside inhibitors of viral polymerases. The thiophene moiety in the target may offer unique binding interactions compared to trifluoromethyl or sulfonyl groups.

Research Implications and Gaps

  • Structural Optimization: The amino-oxoethyl side chain in the target compound warrants further exploration for hydrogen-bonding efficiency versus metabolic stability.
  • Synthetic Challenges: Evidence suggests carbodiimide coupling () is reliable, but yields may vary with steric hindrance from the thiophene or amino-oxoethyl groups.

Biological Activity

N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N4O2SC_{11}H_{12}N_4O_2S. The compound features a pyrazole ring substituted with a thiophene moiety, which is significant for its biological activities.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some derivatives demonstrate selectivity toward COX-2, suggesting potential anti-inflammatory applications .
  • Modulation of Receptor Activity : Certain pyrazole compounds act as agonists or antagonists of specific receptors, influencing pathways related to diabetes and cancer. For instance, some derivatives have been linked to the activation of peroxisome proliferator-activated receptors (PPARs), which play roles in glucose metabolism and lipid regulation .

Biological Activity Overview

Activity Description
Anti-inflammatory Inhibition of COX enzymes; potential for treating inflammatory diseases.
Antidiabetic Modulation of PPARγ; improvement in insulin sensitivity and glucose metabolism.
Anticancer Induction of apoptosis in cancer cells; inhibition of tumor growth through various pathways.
Neuroprotective Potential protective effects against neurodegenerative conditions through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including the compound . The results demonstrated significant inhibition of COX-2 activity compared to standard anti-inflammatory drugs .
  • Antidiabetic Potential : In vivo studies on diabetic mouse models showed that certain pyrazole derivatives improved glucose tolerance and insulin sensitivity. These effects were attributed to the activation of PPARγ pathways .
  • Anticancer Activity : Research involving cell lines indicated that this compound exhibited cytotoxic effects against various cancer types. The compound was found to induce apoptosis in liver and lung carcinoma cell lines with IC50 values lower than those of established chemotherapeutics like cisplatin .

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